molecular formula C14H20N2S B4287395 N-(4-isopropylphenyl)-1-pyrrolidinecarbothioamide

N-(4-isopropylphenyl)-1-pyrrolidinecarbothioamide

Cat. No. B4287395
M. Wt: 248.39 g/mol
InChI Key: NQBWPHPQRWUHIW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of N-(4-isopropylphenyl)-1-pyrrolidinecarbothioamide and related compounds involves various chemical reactions and methodologies. For instance, compounds similar to N-(4-isopropylphenyl)-1-pyrrolidinecarbothioamide have been synthesized through reactions that include the use of isothiocyanates with carbanions of corresponding cyclic precursors for secondary thioamides, and reactions of ammonia or an amine with dithio esters prepared from the same precursors for primary, secondary, and tertiary thioamides (Aloup et al., 1987).

Molecular Structure Analysis

The molecular structure of related compounds has been extensively analyzed through techniques such as X-ray crystallography, revealing details about the arrangement of atoms and the molecular conformation. For example, the structure of similar N-aryl 2-cyanothioacetamide intermediates in heterocyclic synthesis has been elucidated, showcasing the importance of molecular structure in determining the chemical behavior and reactivity of these compounds (Salem et al., 2011).

Chemical Reactions and Properties

N-(4-isopropylphenyl)-1-pyrrolidinecarbothioamide participates in various chemical reactions due to its functional groups. The thioamide group, in particular, plays a crucial role in its reactivity, making it a candidate for forming complexes with metals and undergoing nucleophilic substitution reactions. Studies on similar compounds have shown that they can form stable complexes with palladium, which could be useful in catalysis and pharmaceutical applications (Lawrence et al., 2015).

Physical Properties Analysis

The solubility of compounds closely related to N-(4-isopropylphenyl)-1-pyrrolidinecarbothioamide has been measured in various solvents, indicating the influence of temperature and solvent polarity on solubility. These studies are essential for understanding the compound's behavior in different environments and for its formulation in potential applications (Shakeel et al., 2014).

Safety and Hazards

The safety and hazards associated with “N-(4-isopropylphenyl)-1-pyrrolidinecarbothioamide” would depend on its physical and chemical properties, as well as how it’s handled and used . It’s important to refer to the compound’s Safety Data Sheet (SDS) for specific safety information.

Future Directions

The future directions for “N-(4-isopropylphenyl)-1-pyrrolidinecarbothioamide” could involve further studies to understand its properties, potential uses, and safety profile . These studies could contribute to the development of new materials, drugs, or other applications.

properties

IUPAC Name

N-(4-propan-2-ylphenyl)pyrrolidine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2S/c1-11(2)12-5-7-13(8-6-12)15-14(17)16-9-3-4-10-16/h5-8,11H,3-4,9-10H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQBWPHPQRWUHIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=S)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>37.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49824065
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

N-[4-(propan-2-yl)phenyl]pyrrolidine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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